molecular formula C13H11N3OS3 B2525591 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea CAS No. 1207023-13-9

1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea

Cat. No. B2525591
CAS RN: 1207023-13-9
M. Wt: 321.43
InChI Key: KRILJXDESUOPTM-UHFFFAOYSA-N
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Description

This compound is a chemical used in scientific research with diverse applications, making it a valuable material in studies related to pharmaceuticals, agriculture, and material science. It is a derivative of 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea .


Synthesis Analysis

The compound is a derivative of 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea, which were designed and synthesized as part of efforts to discover novel anti-Parkinsonian agents .


Molecular Structure Analysis

The molecular structure of this compound was designed based on the structure of 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea .


Chemical Reactions Analysis

The compound was found to be active in alleviating haloperidol-induced catalepsy in mice . It was also found to have moderate toxicity against HeLa cells .

Scientific Research Applications

Safety and Hazards

The compound posed moderate toxicity against HeLa cells . Further safety and hazard information is not available in the search results.

Future Directions

The compound and its derivatives have shown promise as potential anti-Parkinsonian agents . Future research could focus on confirming their binding with the human A2A receptor for the design and development of potent antagonists . Further studies could also explore their potential applications in other fields such as agriculture and material science.

properties

IUPAC Name

1-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS3/c1-18-13-15-9-5-4-8(7-10(9)20-13)14-12(17)16-11-3-2-6-19-11/h2-7H,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRILJXDESUOPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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